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Compound of Interest

Compound Name: 3-Penten-2-OL

Cat. No.: B074221 Get Quote

This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 3-
penten-2-ol, an unsaturated alcohol. For comparative purposes, its fragmentation pattern is

contrasted with that of its saturated analog, 3-pentanol. This document is intended for

researchers and scientists utilizing mass spectrometry for compound identification and

structural elucidation.

Data Presentation: Fragmentation Pattern
Comparison
The mass spectrum of a compound provides a unique fingerprint based on the fragmentation of

its molecular ion. The presence of a double bond in 3-penten-2-ol significantly influences its

fragmentation pathways compared to the saturated 3-pentanol. The quantitative data for the

major fragments are summarized below, with intensities normalized to the most abundant ion

(base peak).

Table 1: Comparison of Major Mass Fragments for 3-Penten-2-ol and 3-Pentanol
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m/z
Proposed
Fragment Ion

Relative Intensity
(%) (3-Penten-2-ol)

Relative Intensity
(%) (3-Pentanol)

88
[C₅H₁₂O]⁺˙ (Molecular

Ion)
N/A ~2

86
[C₅H₁₀O]⁺˙ (Molecular

Ion)
~5 N/A

71 [M - CH₃]⁺ ~85 ~10

59 [M - C₂H₅]⁺ - ~100 (Base Peak)

57 [M - C₂H₅]⁺ or [C₄H₉]⁺ ~100 (Base Peak) ~30

45 [CH(OH)CH₃]⁺ ~60 ~25

43 [C₃H₇]⁺ or [C₂H₃O]⁺ ~95 ~45

41 [C₃H₅]⁺ (Allyl Cation) ~70 ~35

Data compiled from the NIST Mass Spectrometry Data Center. Actual intensities may vary

slightly between instruments.[1][2]

The molecular ion for 3-penten-2-ol (C₅H₁₀O) is observed at m/z 86, though it is of low

intensity. In contrast, the molecular ion for 3-pentanol (C₅H₁₂O) is at m/z 88 and is also typically

weak.[3] The most significant difference lies in the base peak. For 3-pentanol, α-cleavage

results in the loss of an ethyl radical to form a stable oxonium ion at m/z 59, which is the base

peak.[3][4] For 3-penten-2-ol, the fragmentation is more complex, with a base peak often

appearing at m/z 57.

Experimental Protocols: Acquiring the Mass
Spectrum
The data presented were obtained using Gas Chromatography-Mass Spectrometry (GC-MS)

with a standard Electron Ionization (EI) source.[5][6] This is a robust and widely used method

for the analysis of volatile and thermally stable compounds like alcohols.[5][7]
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1. Sample Preparation: A dilute solution of the analyte (e.g., 3-penten-2-ol) is prepared in a

high-purity volatile solvent such as methanol or dichloromethane. A typical concentration is in

the range of 1-100 µg/mL.

2. Gas Chromatography (GC) Separation:

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet,

which is heated to ensure rapid volatilization.

Column: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary

column (e.g., a DB-5ms or HP-5ms). The column's stationary phase separates compounds

based on their boiling points and polarity.

Temperature Program: A temperature gradient is applied to the GC oven to facilitate the

separation of components in the sample.

3. Electron Ionization (EI) Mass Spectrometry (MS):

Ion Source: As compounds elute from the GC column, they enter the ion source of the mass

spectrometer, which is under a high vacuum.[6]

Ionization: The molecules are bombarded by a beam of high-energy electrons (typically at 70

eV).[6][8] This collision ejects an electron from the molecule, creating a positively charged

molecular ion (M⁺˙).[8]

Fragmentation: The excess energy imparted during ionization causes the unstable molecular

ions to break apart into smaller, characteristic fragment ions.[8][9]

Mass Analysis: The positively charged ions (both molecular and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions

based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.

4. Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

This spectrum can be compared to spectral libraries, such as the NIST/EPA/NIH Mass Spectral
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Library, for positive compound identification.[10]

Mandatory Visualization: Fragmentation Pathway
The fragmentation of 3-penten-2-ol is initiated by the formation of the molecular ion. The

subsequent cleavage is directed by the functional group and the double bond, leading to the

formation of several key fragment ions.

Fragmentation Pathway of 3-Penten-2-ol
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Caption: Primary fragmentation pathways of 3-penten-2-ol in EI-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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